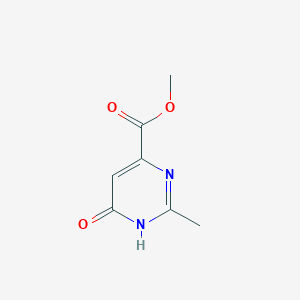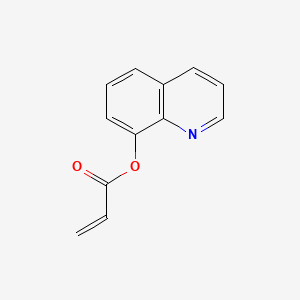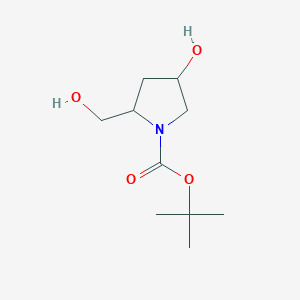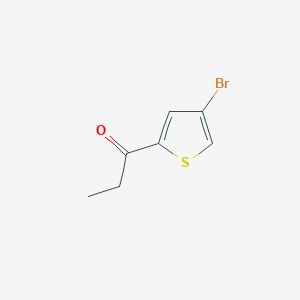
1-(4-Bromothiophen-2-yl)propan-1-one
概要
説明
“1-(4-Bromothiophen-2-yl)propan-1-one” is also known as "4-Bromo-2-propionylthiophene" . It has a molecular weight of 219.1 and its molecular formula is C7H7BrOS . The IUPAC name for this compound is "1-(4-bromothiophen-2-yl)propan-1-one" .
Synthesis Analysis
The synthesis of “1-(4-Bromothiophen-2-yl)propan-1-one” can be achieved through a Claisen-Schmidt condensation reaction . In this reaction, propionyl chloride is added to a stirred solution of AlCl3 in EDC at 0°C. The reaction mixture is stirred for 20 minutes at 0°C. Then, compound 231 is added to this solution and further stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “1-(4-Bromothiophen-2-yl)propan-1-one” can be represented by the SMILES notation: CCC(=O)C1=CC(Br)=CS1 . The InChI key for this compound is YTAOZIHQEPBPQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Bromothiophen-2-yl)propan-1-one” is a solid at room temperature . It has a density of 1.53g/cm3 and a boiling point of 294.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
特性
CAS番号 |
36155-78-9 |
|---|---|
製品名 |
1-(4-Bromothiophen-2-yl)propan-1-one |
分子式 |
C7H7BrOS |
分子量 |
219.10 g/mol |
IUPAC名 |
1-(4-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3 |
InChIキー |
YTAOZIHQEPBPQQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=CS1)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride](/img/structure/B8817540.png)

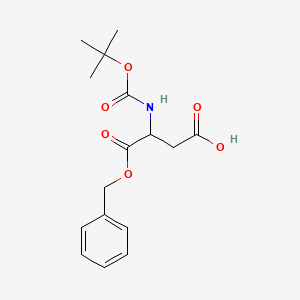
![4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B8817562.png)
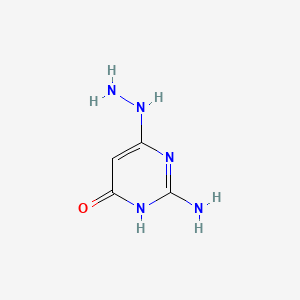
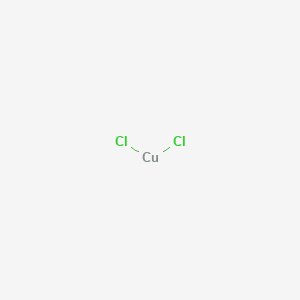
![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
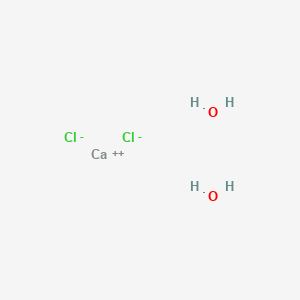
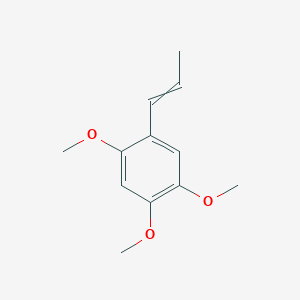
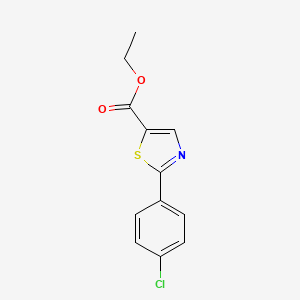
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
